molecular formula C21H19N3O7S2 B2411260 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate CAS No. 877650-99-2

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Katalognummer B2411260
CAS-Nummer: 877650-99-2
Molekulargewicht: 489.52
InChI-Schlüssel: UREGNOJZFBSXGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a dimethoxybenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The cyclopropanecarboxamido group, the thiadiazol group, and the pyran ring would all contribute to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research on analogs of compounds structurally related to the one has shown promising antibacterial activity, particularly against harmful bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds, designed and synthesized for their potential in medicinal chemistry, exhibit their effectiveness at non-cytotoxic concentrations, hinting at the possible use of the compound for antibacterial applications without harmful effects on mammalian cells. The studies underline the importance of structural modifications in enhancing antibacterial properties, suggesting that our compound could be explored for similar purposes, given its complex structure that may interact effectively with bacterial targets (Palkar et al., 2017).

Cytotoxic Activity for Cancer Therapy

Compounds with carboxamide derivatives have shown significant cytotoxic activity against cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells. The structural attributes of these compounds contribute to their growth inhibitory properties, with some showing potency at very low concentrations. This indicates that the compound , sharing the carboxamide functional group, may have potential applications in cancer therapy as part of a targeted approach to inhibit tumor growth or induce apoptosis in cancer cells (Deady et al., 2003).

Nitric Oxide Synthase Inhibition

Research into thiadiazoline and pyrazoline heterocycles, similar in structural motifs to the compound of interest, has explored their inhibitory activities against nitric oxide synthase (NOS). These compounds are synthesized to target specific isoforms of NOS, which are enzymes involved in various physiological and pathological processes, including inflammatory responses and neurodegenerative diseases. The findings suggest potential therapeutic applications of such compounds in treating conditions associated with excessive or unregulated nitric oxide production (Arias et al., 2018).

Photosynthetic Electron Transport Inhibition

Studies on pyrazole derivatives, which share a heterocyclic structure similar to the compound , have identified their ability to inhibit photosynthetic electron transport. This property is significant for developing new herbicides that can target specific pathways in plant metabolism without affecting non-target species. The research emphasizes the potential environmental applications of such compounds in agriculture, highlighting the importance of structural features in determining their activity and specificity (Vicentini et al., 2005).

Antileishmanial Activity

The synthesis and evaluation of indoloquinones containing a fused benzothiazole ring have demonstrated good inhibitory activity against Leishmania species, suggesting potential antileishmanial applications. These studies provide a foundation for exploring the therapeutic potential of complex heterocyclic compounds, including the one , in treating leishmaniasis and possibly other parasitic infections (Tapia et al., 2002).

Eigenschaften

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREGNOJZFBSXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.